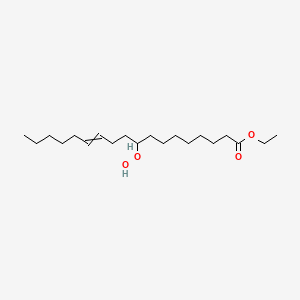![molecular formula C6H11NO5 B15161280 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid CAS No. 799271-81-1](/img/structure/B15161280.png)
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid is a chemical compound with the molecular formula C6H11NO5 It is known for its unique structure, which includes a hydroxy group, a methylcarbamoyl group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid typically involves the esterification of 3-hydroxybutanoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Hydroxybutanoic acid+Methyl isocyanate→3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-oxo-3-[(methylcarbamoyl)oxy]butanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylcarbamoyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methylbutanoic acid: Lacks the methylcarbamoyl group, resulting in different reactivity and applications.
3-Hydroxyisovaleric acid: Similar structure but with variations in the side chain, leading to distinct properties.
β-Hydroxy-isovaleric acid: Another related compound with differences in functional groups and reactivity.
Uniqueness
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid is unique due to the presence of both hydroxy and methylcarbamoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
799271-81-1 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-hydroxy-3-(methylcarbamoyloxy)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-6(11,3-4(8)9)12-5(10)7-2/h11H,3H2,1-2H3,(H,7,10)(H,8,9) |
Clé InChI |
VOPVQBPIUYEUQE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(O)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


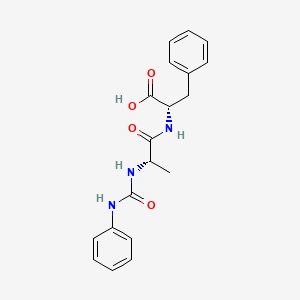
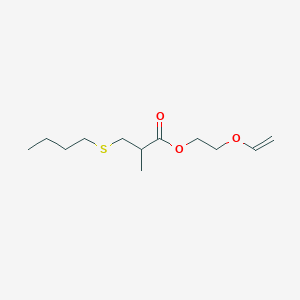
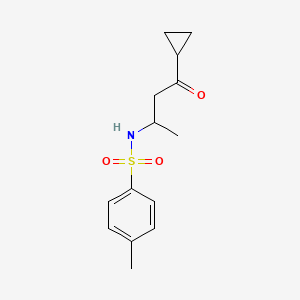
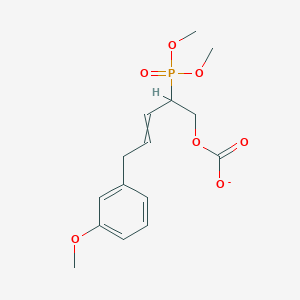
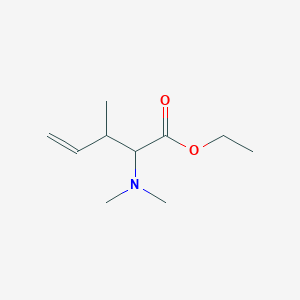
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
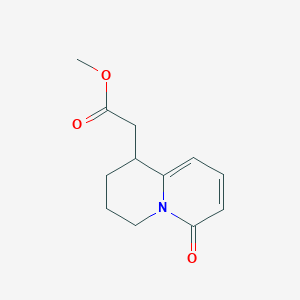
diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
